

Technical Guide: Synthesis and Purification of Alexamorelin Met 1

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Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

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Executive Summary & Chemical Identity

Alexamorelin Met 1 is a distinct metabolite of the synthetic growth hormone-releasing peptide (GHRP) Alexamorelin.^{[1][2]} In the context of pharmacokinetic studies and doping control, it is identified as the tetrapeptide fragment corresponding to residues 3–6 of the parent molecule.

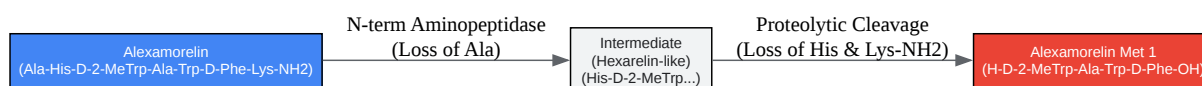
Unlike the parent peptide, which acts as a potent ghrelin receptor agonist, **Alexamorelin Met 1** serves primarily as a critical analytical biomarker for detecting Alexamorelin administration, as the parent molecule undergoes rapid enzymatic degradation in vivo.

Chemical Specifications

Parameter	Detail
Common Name	Alexamorelin Met 1 (Metabolite 1)
Parent Compound	Alexamorelin (Ala-His-D-2-MeTrp-Ala-Trp-D-Phe-Lys-NH ₂)
Sequence	H-D-2-MeTrp-Ala-Trp-D-Phe-OH
Residue Span	3 – 6
Molecular Formula	C ₃₅ H ₃₈ N ₆ O ₅ (Calculated based on free acid)
Key Structural Feature	Contains non-standard amino acid D-2-Methyltryptophan (D-Mrp)
Stereochemistry	Mixed (D-Mrp, L-Ala, L-Trp, D-Phe)

Metabolic Context & Rationale

Understanding the origin of **Alexamorelin Met 1** is essential for validating its structure. The parent peptide is susceptible to exopeptidases. The formation of Met 1 involves the cleavage of the N-terminal dipeptide (Ala-His) and the C-terminal Lys-NH₂ residue.



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Figure 1: Proposed metabolic degradation pathway leading to **Alexamorelin Met 1**.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis.[3] Scale: 0.1 – 0.25 mmol (Pilot/Laboratory Scale).

Reagents & Materials[4][5]

- Resin: Wang Resin (Loading: 0.4–0.8 mmol/g). Rationale: The metabolite is a free carboxylic acid at the C-terminus.
- Amino Acids:
 - Fmoc-D-Phe-OH
 - Fmoc-Trp(Boc)-OH
 - Fmoc-Ala-OH
 - Fmoc-D-2-MeTrp-OH (D-2-Methyltryptophan)
- Coupling Agents: HBTU/HOBt or DIC/Oxyma Pure.
- Base: N,N-Diisopropylethylamine (DIPEA).
- Deprotection: 20% Piperidine in DMF.

Step-by-Step Synthesis Workflow

Step 1: Resin Loading (C-Terminal D-Phe)

Since Wang resin is used, the first amino acid (Fmoc-D-Phe-OH) must be esterified to the linker.

- Swell Resin: DCM (30 min).
- Activation: Dissolve Fmoc-D-Phe-OH (5 eq) in DMF/DCM. Add DIC (2.5 eq) and DMAP (0.1 eq).
- Coupling: Add to resin and shake for 2–4 hours at room temperature.
- Capping: Treat with Acetic Anhydride/Pyridine/DCM to block unreacted hydroxyl groups.

Step 2: Peptide Assembly (Iterative Cycles)

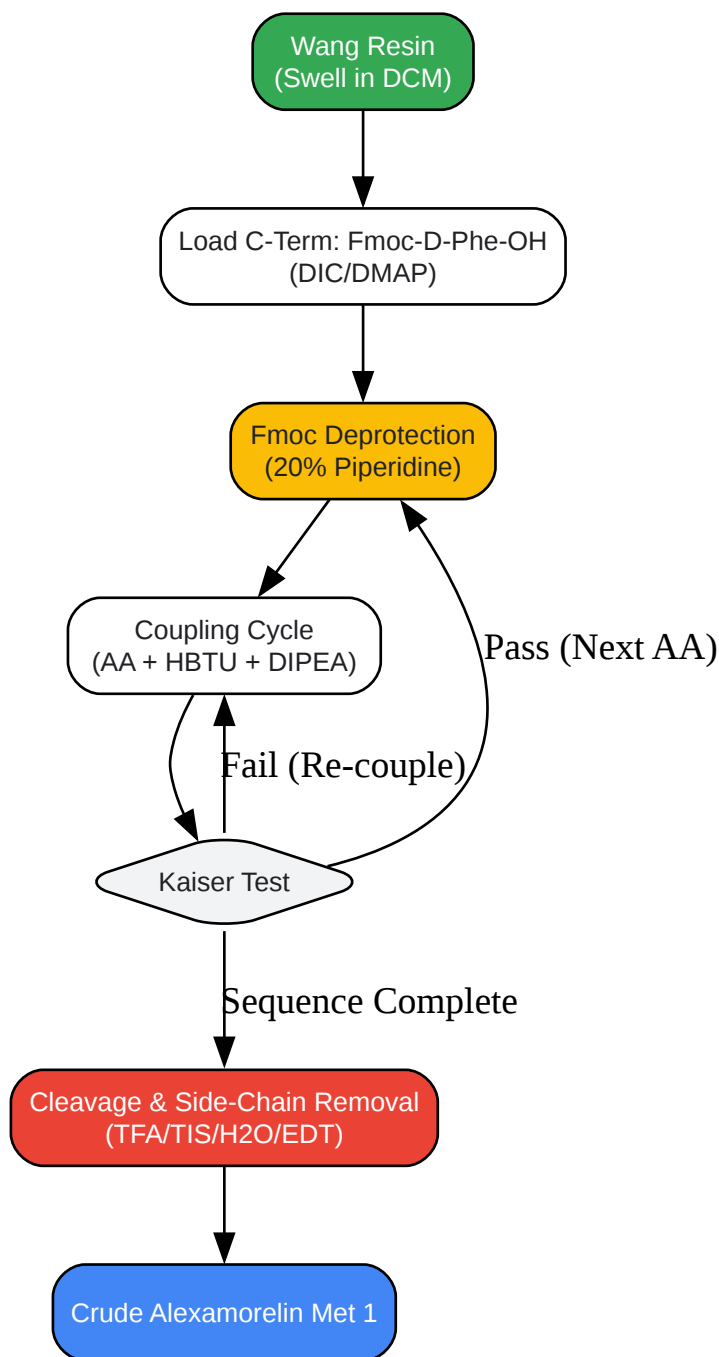
Perform the following cycle for Trp, Ala, and D-2-MeTrp:

- Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

- Coupling:
 - Mix AA (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
 - Note for D-2-MeTrp: This sterically hindered/modified residue may require double coupling or extended reaction time (2 hours).
- Wash: DMF (3x), DCM (3x).
- Monitoring: Kaiser Test (Ninhydrin) to verify coupling completion.

Step 3: Final Cleavage & Global Deprotection

- Wash Resin: DCM (5x), MeOH (2x), dry under vacuum.
- Cleavage Cocktail: Prepare Reagent K analogue or standard cleavage mix:
 - TFA (92.5%)
 - TIS (Triisopropylsilane) (2.5%)
 - H₂O (2.5%)
 - EDT (Ethanedithiol) (2.5%) Critical for Trp protection.
- Reaction: Shake for 2–3 hours.
- Precipitation: Filter resin; add filtrate dropwise to cold Diethyl Ether (-20°C). Centrifuge to collect the white precipitate.



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Figure 2: SPPS workflow for **Alexamorelin Met 1**.

Purification Strategy (RP-HPLC)

The crude peptide will likely contain truncated sequences and scavenger-adducts. Reverse-Phase HPLC is required for >98% purity.

Preparative HPLC Conditions

Parameter	Setting
Column	C18 Preparative (e.g., 250 x 21.2 mm, 5-10 μ m)
Mobile Phase A	0.1% TFA in Ultrapure Water (Milli-Q)
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Flow Rate	10 – 20 mL/min (system dependent)
Detection	UV at 220 nm (peptide bond) and 280 nm (Tryptophan)

Gradient Protocol[5]

- Equilibration: 5% B for 5 min.
- Linear Gradient: 5% B to 60% B over 40–60 minutes.
 - Note: The hydrophobic nature of the two Trp residues (one methylated) and D-Phe suggests the peptide will elute later in the gradient (approx. 35-45% B).
- Wash: 95% B for 5 min.

Fraction Collection

- Collect peaks based on UV absorbance.
- Analyze fractions via analytical HPLC/MS.
- Pool fractions with purity >98%.
- Lyophilization: Freeze-dry pooled fractions to obtain the final white powder (TFA salt form).

Analytical Characterization & Quality Control

Every batch must be self-validated using the following metrics.

Mass Spectrometry (LC-MS/HRMS)[6][7]

- Expected Mass: Calculate exact mass based on formula $C_{35}H_{38}N_6O_5$.
 - Monoisotopic Mass: ~622.29 Da.
 - $[M+H]^+$: ~623.30 Da.
- Criteria: Observed mass must be within 5 ppm of theoretical mass (if using HRMS).

Purity Analysis (Analytical HPLC)

- Column: C18 Analytical (4.6 x 150 mm, 3-5 μ m).
- Gradient: 5–95% B over 20 min.
- Requirement: Single peak >98% area integration.

Counter-Ion Determination

- Since TFA is used, the product is a Trifluoroacetate salt.
- For specific biological assays requiring acetate salt, perform Ion Exchange (e.g., Dowex resin) or repeated lyophilization with dilute acetic acid/HCl.

References

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Sources

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- [2. klamar-cn.com \[klamar-cn.com\]](#)
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- [4. pubs.acs.org \[pubs.acs.org\]](#)
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